酢酸メチルトリフルオロホウ酸カリウム

概要

説明

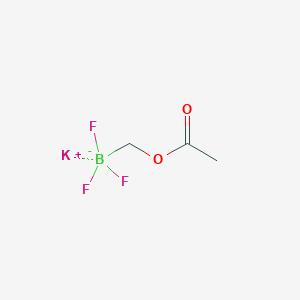

Potassium (acetoxymethyl)trifluoroborate is a chemical compound with the molecular formula C3H5BF3KO2 and a molecular weight of 179.97 . It appears as a white to almost white powder or crystal .

Synthesis Analysis

Potassium trifluoroborates, including Potassium (acetoxymethyl)trifluoroborate, can be prepared through nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates . This involves an in situ reaction of n-BuLi with dibromo- and diiodomethane, respectively, in the presence of trialkyl borates, followed by treatment with KHF2 .Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . They are often used in Suzuki–Miyaura-type reactions . The epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .Physical And Chemical Properties Analysis

Potassium (acetoxymethyl)trifluoroborate is a solid at 20 degrees Celsius . It should be stored under inert gas and is sensitive to moisture .科学的研究の応用

鈴木・宮浦クロスカップリング反応

この化合物は、有機化学における炭素-炭素結合形成のための重要な方法である鈴木・宮浦クロスカップリング反応で使用されます。 これは、分子にヒドロキシメチル基とアミノメチル基を直接導入することができ、複雑な有機化合物を合成するために不可欠です .

安定性の利点

酢酸メチルトリフルオロホウ酸カリウムを含むトリフルオロホウ酸カリウムは、水分と空気に対する安定性で知られています。 これは、特に強い酸化条件下では、ボロン酸やエステルよりも優れており、さまざまな化学合成プロセスで役立ちます .

SM カップリング反応における求核剤

1996 年以降、これらの化合物は SM カップリング反応の求核剤として使用されています。 その用途は、配位子を含むカップリングと、マイクロ波加熱を促進するアプリケーションにまで広がっており、これらの反応の効率を向上させています .

エナンチオ選択的合成

酢酸メチルトリフルオロホウ酸カリウムは、ペタシスボロノマンニッヒ多成分反応によるα-アミノエステルのエナンチオ選択的合成に関与しています。 このプロセスは、®−BINOL から誘導された触媒を使用し、穏やかな条件下で行われ、キラル化合物を合成するための経路を提供します .

Safety and Hazards

Potassium (acetoxymethyl)trifluoroborate can cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

将来の方向性

Potassium trifluoroborates, including Potassium (acetoxymethyl)trifluoroborate, are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . These properties make them promising candidates for future research and applications in various chemical reactions.

作用機序

Target of Action

Potassium (acetoxymethyl)trifluoroborate is an organometallic compound that primarily targets nucleophiles . Nucleophiles are species that donate an electron pair to an electrophile to form a chemical bond in a reaction .

Mode of Action

Potassium (acetoxymethyl)trifluoroborate reacts with nucleophiles to form an organometallic complex . This interaction results in the formation of new chemical bonds, enabling the synthesis of a variety of organic compounds .

Biochemical Pathways

The primary biochemical pathway affected by Potassium (acetoxymethyl)trifluoroborate is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize organic compounds . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .

Pharmacokinetics

It’s known that the compound is stable under moisture and air, which suggests it may have good bioavailability

Action Environment

Environmental factors can influence the action, efficacy, and stability of Potassium (acetoxymethyl)trifluoroborate. For instance, it is known to be moisture- and air-stable, and remarkably compliant with strong oxidative conditions . This suggests that it can maintain its efficacy and stability in a variety of environmental conditions.

生化学分析

Biochemical Properties

Potassium (acetoxymethyl)trifluoroborate plays a significant role in biochemical reactions, particularly in the synthesis of organic compounds. It interacts with various enzymes, proteins, and other biomolecules through its ability to form organometallic complexes. For instance, it can undergo cross-coupling reactions with chlorides or organolithium reagents, facilitated by enzymes that catalyze such reactions . The nature of these interactions often involves the formation of stable intermediates that can further react to yield desired products.

Cellular Effects

The effects of potassium (acetoxymethyl)trifluoroborate on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with nucleophiles within the cell can lead to changes in the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can affect cell signaling pathways by interacting with proteins and enzymes that play key roles in these processes.

Molecular Mechanism

At the molecular level, potassium (acetoxymethyl)trifluoroborate exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation. For instance, the compound can inhibit enzymes involved in metabolic pathways, resulting in changes in gene expression and cellular function . Additionally, it can activate certain proteins by forming stable complexes, thereby influencing various biochemical processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of potassium (acetoxymethyl)trifluoroborate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that potassium (acetoxymethyl)trifluoroborate remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical effects . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to alter cellular function over extended periods.

Dosage Effects in Animal Models

The effects of potassium (acetoxymethyl)trifluoroborate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function. At higher doses, toxic or adverse effects may be observed, including enzyme inhibition, disruption of cellular processes, and potential toxicity . Threshold effects are often noted, where a specific dosage range produces optimal results without adverse effects.

Metabolic Pathways

Potassium (acetoxymethyl)trifluoroborate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux by modulating the activity of enzymes involved in key biochemical reactions. For example, the compound may interact with enzymes that catalyze the synthesis of organic molecules, thereby affecting metabolite levels and overall metabolic activity . These interactions are crucial for understanding the compound’s role in cellular metabolism.

Transport and Distribution

Within cells and tissues, potassium (acetoxymethyl)trifluoroborate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. For instance, transporters may actively transport the compound across cell membranes, while binding proteins may sequester it in particular regions of the cell . This distribution is essential for its biochemical activity and effects.

Subcellular Localization

The subcellular localization of potassium (acetoxymethyl)trifluoroborate is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence metabolic processes, or to the nucleus, where it can affect gene expression . Understanding its subcellular localization is crucial for elucidating its biochemical mechanisms.

特性

IUPAC Name |

potassium;acetyloxymethyl(trifluoro)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BF3O2.K/c1-3(8)9-2-4(5,6)7;/h2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVJAGVAZVCBBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](COC(=O)C)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BF3KO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

910251-35-3 | |

| Record name | Potassium (Acetoxymethyl)trifluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-Benzyloxypropyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1407842.png)